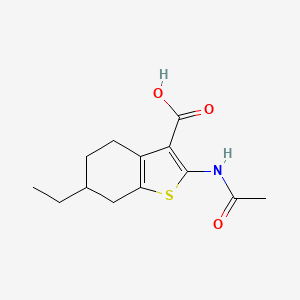

2-Acetamido-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-acetamido-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-3-8-4-5-9-10(6-8)18-12(14-7(2)15)11(9)13(16)17/h8H,3-6H2,1-2H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGNWAPQFKKKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301138726 | |

| Record name | 2-(Acetylamino)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301138726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587852-63-9 | |

| Record name | 2-(Acetylamino)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587852-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetylamino)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301138726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the acylation of 6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene with acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzothiophene derivatives, including 2-acetamido-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, which showed promising activity against multiple bacterial strains. The mechanism involves the disruption of bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis. The compound's ability to modulate immune responses makes it a topic of interest for further research in inflammatory pathways .

3. Pain Management

In pharmacological studies, this compound has shown analgesic properties comparable to conventional pain relievers. Its efficacy in reducing pain responses in animal models indicates that it could serve as a basis for developing new analgesic medications .

Pharmaceutical Development

1. Drug Formulation

The compound serves as a versatile building block in drug formulation. Its structural features allow for modifications that can enhance solubility and bioavailability. Researchers have explored various formulations combining this compound with other active pharmaceutical ingredients (APIs) to improve therapeutic outcomes .

2. Targeted Drug Delivery Systems

Recent advancements have seen the incorporation of this compound into nanocarriers for targeted drug delivery. These systems aim to deliver drugs directly to the site of action while minimizing side effects. Studies demonstrate enhanced delivery efficiency and therapeutic effectiveness in cancer treatment applications .

Material Science Applications

1. Polymer Chemistry

In material science, this compound has been utilized in the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices has resulted in materials with enhanced thermal stability and mechanical strength. Such materials are being explored for applications in coatings and composites .

2. Sensor Development

The electrochemical properties of this compound have been investigated for developing sensors capable of detecting environmental pollutants. The compound's ability to undergo redox reactions makes it suitable for sensor applications in monitoring air quality and toxic substances .

Case Studies

Mechanism of Action

The mechanism of action of 2-Acetamido-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological relevance of 2-acetamido-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with analogous derivatives:

Key Observations:

Substituent Effects at Position 2: The acetamido group in the target compound balances metabolic stability (via acetylation) and H-bonding capacity, unlike free amino derivatives (e.g., compounds), which may exhibit higher reactivity .

Substituent Effects at Position 6 :

- The ethyl group offers moderate lipophilicity, favoring membrane permeability without excessive steric hindrance. In contrast, tert-butyl () increases hydrophobicity and steric bulk, which may enhance CNS penetration but reduce solubility.

Structural Flexibility :

- Crystallographic studies using SHELX () and ORTEP () reveal that substituents influence ring puckering (via Cremer-Pople parameters; ), altering conformational dynamics. For example, bulky substituents at position 6 may constrain the tetrahydrobenzothiophene ring, affecting binding pocket compatibility.

Pharmacological Implications :

Biological Activity

2-Acetamido-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, antitumor, and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a benzothiophene core with an acetamido group and a carboxylic acid moiety. Its molecular structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

1. Anti-inflammatory Activity

Research has indicated that derivatives of benzothiophene exhibit notable anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes.

- Case Study : A study demonstrated that a related thiophene derivative exhibited an IC50 of 29.2 µM against the 5-lipoxygenase enzyme . This suggests that 2-acetamido derivatives may also share similar inhibitory effects.

2. Antitumor Properties

There is emerging evidence that benzothiophene derivatives possess antitumor properties. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms.

- Research Findings : In vitro studies indicated that certain benzothiophene derivatives could significantly reduce cell viability in cancer cell lines, suggesting potential for development as anticancer agents .

3. Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has been documented, with some studies reporting effective inhibition against various bacterial strains.

- Example : A related compound was shown to exhibit broad-spectrum antimicrobial activity, indicating that 2-acetamido derivatives may also possess similar properties .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Inhibition of COX and LOX pathways reduces the synthesis of pro-inflammatory mediators.

- Gene Expression Modulation : Some thiophene derivatives have been reported to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .

- Apoptosis Induction : The ability to trigger apoptotic pathways in tumor cells enhances its potential as an anticancer agent.

Table 1: Biological Activities of Related Compounds

Q & A

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with proteins (e.g., acetylcholinesterase). The acetamido group often anchors to catalytic triads via hydrogen bonds .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over 50–100 ns trajectories. Pay attention to the ethyl group’s role in hydrophobic pocket interactions .

- QSAR Modeling : Build regression models correlating substituent electronegativity with IC values .

Which functional groups are critical for its chemical reactivity in derivatization?

Q. Basic

- Acetamido Group (-NHCOCH) : Participates in hydrogen bonding and amide coupling reactions (e.g., with chloroacetyl chloride) .

- Carboxylic Acid (-COOH) : Enables esterification or salt formation for improved solubility .

- Ethyl Group (-CHCH) : Influences lipophilicity and steric effects in ring systems .

Methodological Note : Protect the carboxylic acid with ethyl esters during reactions to prevent side reactions .

How is the compound’s stability assessed under varying storage conditions?

Q. Advanced

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates shelf-stability) .

- Accelerated Stability Studies : Store at 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC; >90% recovery is acceptable .

- Light Sensitivity : UV-vis spectroscopy tracks photooxidation of the benzothiophene ring .

What are the challenges in crystallizing this compound for X-ray studies?

Q. Advanced

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to enhance crystal nucleation. Slow evaporation at 4°C is preferred .

- Polymorphism : Screen multiple crystallization conditions to isolate the most stable polymorph .

- Data Collection : Synchrotron radiation improves resolution for low-symmetry crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.